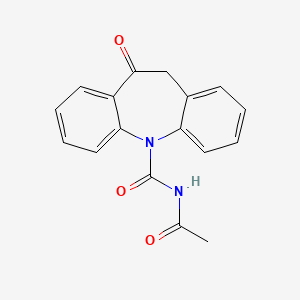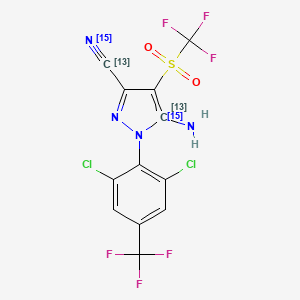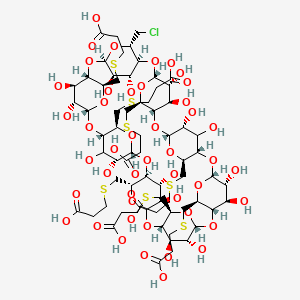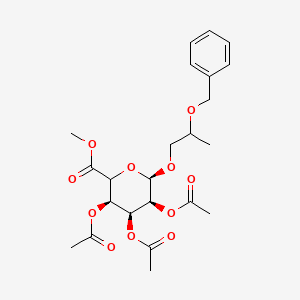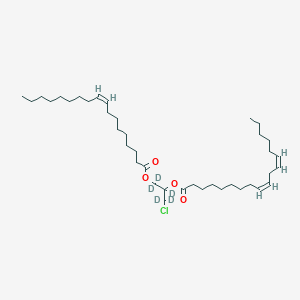
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: is a synthetic lipid compound that is often used in biochemical and lipid metabolism research. It is a deuterated analog of 1-Oleoyl-2-linoleoyl-3-chloropropanediol, where deuterium atoms replace some of the hydrogen atoms. This compound is valuable for studying lipid interactions and metabolic pathways due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 typically involves the esterification of oleic acid and linoleic acid with 3-chloropropanediol-d5. The reaction is carried out under controlled conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone. Common reagents used in this synthesis include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the synthesis and isolation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The fatty acid chains can undergo oxidation and reduction reactions, altering the degree of unsaturation and affecting the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, which can replace the chlorine atom under appropriate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Applications De Recherche Scientifique
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 involves its interaction with enzymes and receptors involved in lipid metabolism. The compound targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level . The deuterated analog provides insights into the dynamics of lipid interactions and metabolic pathways due to its stable isotope labeling .
Comparaison Avec Des Composés Similaires
rac 1-Oleoyl-3-chloropropanediol: Similar structure but lacks the linoleoyl group, making it less complex in terms of lipid interactions.
rac 1-Linoleoyl-3-oleoyl-2-chloropropanediol-d5: Similar compound with different positioning of the fatty acid chains, affecting its biochemical properties.
Uniqueness: rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its specific combination of oleic and linoleic acid chains, along with the deuterated glycerol backbone. This combination provides distinct properties that are valuable for studying lipid metabolism and interactions .
Propriétés
Formule moléculaire |
C39H69ClO4 |
|---|---|
Poids moléculaire |
642.4 g/mol |
Nom IUPAC |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/i35D2,36D2,37D |
Clé InChI |
LIBNDJOBAGMROQ-MTNZVQKWSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


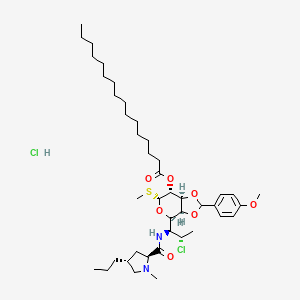
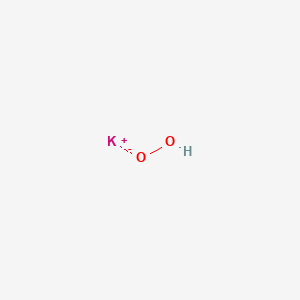
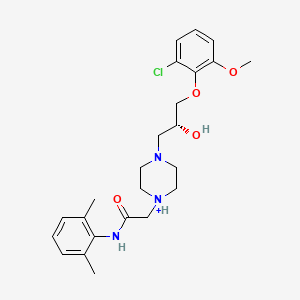
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
